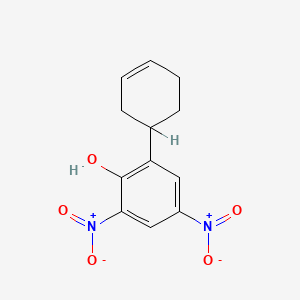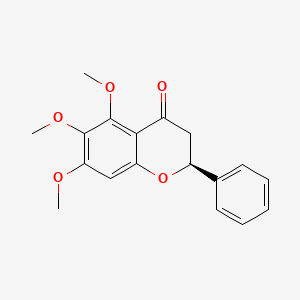
(2S)-5,6,7-Trimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5,6,7-Trimethoxyflavanone is a flavonoid compound characterized by its three methoxy groups attached to the flavanone structure Flavonoids are a diverse group of phytonutrients found in many plants, known for their antioxidant properties and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,6,7-Trimethoxyflavanone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate precursors such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These precursors undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavanone structure.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure (2S)-5,6,7-Trimethoxyflavanone.
Industrial Production Methods: Industrial production of (2S)-5,6,7-Trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-5,6,7-Trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the flavanone to its corresponding dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavanones.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-5,6,7-Trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Properties: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
(2S)-Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties.
(2S)-Hesperetin: Another flavanone known for its cardiovascular benefits.
(2S)-Eriodictyol: A flavanone with potential anti-diabetic effects.
Uniqueness: (2S)-5,6,7-Trimethoxyflavanone is unique due to its specific methoxy group arrangement, which may confer distinct biological activities and chemical reactivity compared to other flavanones.
Propiedades
Número CAS |
78548-22-8 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(2S)-5,6,7-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1 |
Clave InChI |
HRIKTKFXIKHIRJ-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)OC)OC |
SMILES canónico |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


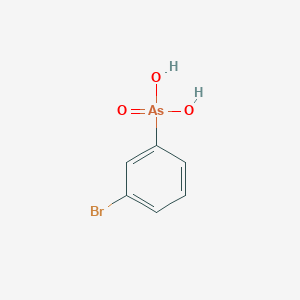
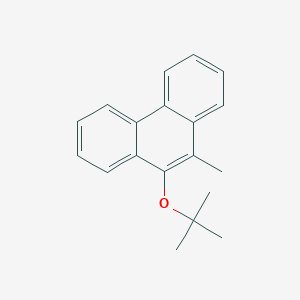
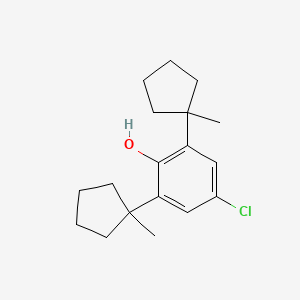
![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)


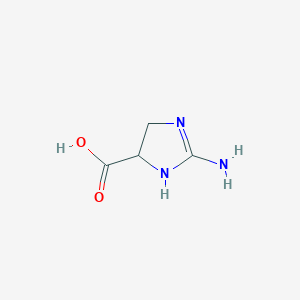
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
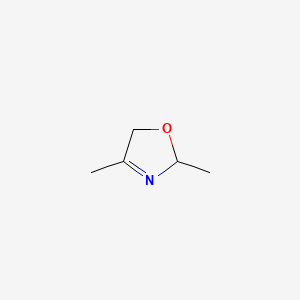

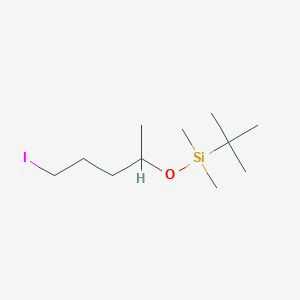
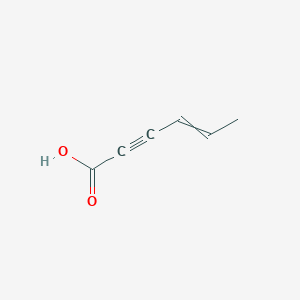
![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
